![molecular formula C10H15ClN2O4S B3834400 5-(3-amino-5-methyl-4-nitro-2-thienyl)pentanoic acid hydrochloride](/img/structure/B3834400.png)
5-(3-amino-5-methyl-4-nitro-2-thienyl)pentanoic acid hydrochloride
Description
5-(3-amino-5-methyl-4-nitro-2-thienyl)pentanoic acid hydrochloride is a compound that is available for scientific research needs . It is also known by registry numbers ZINC000005276847 .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . It also contains a nitro group, which is a hybrid of two equivalent resonance structures with a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
The nitro group in the compound contributes to its reactivity. Nitration of aromatic compounds such as benzene takes place readily in the liquid phase . The nitro group also results in lower volatility of nitro compounds than ketones of about the same molecular weight .Physical And Chemical Properties Analysis
The nitro group in the compound results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low . Nitro groups of nitroalkanes can be identified by strong infrared bands .Future Directions
The future directions for this compound could involve further exploration of its potential biological activities given the pharmacological properties exhibited by molecules with the thiophene ring system . Additionally, its synthesis methods could be optimized for efficiency and environmental impact.
properties
IUPAC Name |
5-(3-amino-5-methyl-4-nitrothiophen-2-yl)pentanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4S.ClH/c1-6-10(12(15)16)9(11)7(17-6)4-2-3-5-8(13)14;/h2-5,11H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENALZMRVMQECV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)CCCCC(=O)O)N)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Amino-5-methyl-4-nitrothiophen-2-yl)pentanoic acid;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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